

# PF-03463275 safety and tolerability issues in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03463275 |           |
| Cat. No.:            | B1461716    | Get Quote |

# Technical Support Center: PF-03463275 Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PF-03463275**. The information is based on published clinical study data.

## Frequently Asked Questions (FAQs)

Q1: What is PF-03463275 and what is its mechanism of action?

A1: **PF-03463275** is an orally available, central nervous system-penetrant competitive and selective inhibitor of the glycine transporter 1 (GlyT1), which is encoded by the SLC6A9 gene. [1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, **PF-03463275** increases synaptic glycine levels, which in turn potentiates N-methyl-D-aspartate receptor (NMDAR) neurotransmission, as glycine acts as a co-agonist at the NMDAR.[1] This mechanism has been investigated for its potential to ameliorate cognitive impairments associated with schizophrenia (CIAS).[4][5]

Q2: What is the overall safety and tolerability profile of **PF-03463275** in clinical studies?

A2: Based on available clinical trial data, **PF-03463275** has been found to be safe and well-tolerated at the doses studied (ranging from 10 mg to 60 mg twice daily).[4][5][6][7][8] Clinical



studies have reported no serious adverse events.[4]

Q3: Were there any differences in adverse event rates between **PF-03463275** and placebo?

A3: In a randomized controlled trial, the rates of non-serious adverse events were low and there were no significant differences in the rates of adverse events between the **PF-03463275** and placebo groups.[4]

Q4: Are there any specific patient populations that should be considered when using **PF-03463275**?

A4: In at least one major clinical trial (NCT01911676), to limit pharmacodynamic variability, only individuals who were extensive metabolizers via the cytochrome P450 2D6 (CYP2D6) enzyme were included.[5][6] This suggests that the metabolism of **PF-03463275** may be influenced by CYP2D6 activity, and researchers should consider genotyping for this enzyme in their study participants.

### **Troubleshooting Guide**

While specific, frequently occurring non-serious adverse events have not been detailed in published literature, researchers can follow this general troubleshooting workflow if a participant reports an adverse event.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medicaljournals.se [medicaljournals.se]
- 2. Table 30, Summary of Harms for Week 0 to Week 148 (Events per 100 PYs of Exposure) -Clinical Review Report: Tildrakizumab (Ilumya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 45, Common Treatment-Emergent Adverse Events and Discontinuations Due to Aes (Reported by ≥ 10% of Patients) in SP516 and SP715 (Safety Set) - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor PF-03463275 in Healthy and Schizophrenia Subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-03463275 safety and tolerability issues in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461716#pf-03463275-safety-and-tolerability-issues-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com